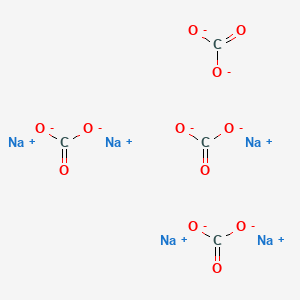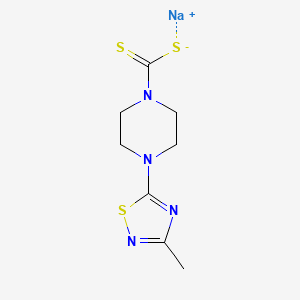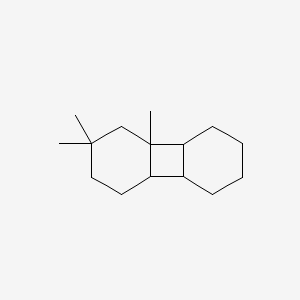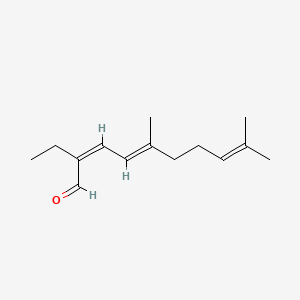
(,Z)-2-Ethyl-5,9-dimethyldeca-2,4,8-trienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(,Z)-2-Ethyl-5,9-dimethyldeca-2,4,8-trienal is an organic compound characterized by its unique structure, which includes multiple double bonds and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (,Z)-2-Ethyl-5,9-dimethyldeca-2,4,8-trienal typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with simple alkenes and aldehydes.
Formation of Intermediate Compounds: Through a series of reactions such as Wittig reactions, aldol condensations, and selective hydrogenations, intermediate compounds are formed.
Final Step: The final step often involves a selective oxidation to introduce the aldehyde group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to improve yield and selectivity.
Optimized Reaction Conditions: Controlling temperature, pressure, and pH to maximize efficiency.
Purification: Employing techniques such as distillation and chromatography to purify the final product.
化学反応の分析
Types of Reactions
(,Z)-2-Ethyl-5,9-dimethyldeca-2,4,8-trienal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The compound can be reduced to an alcohol.
Substitution: The double bonds can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., Br₂) in the presence of light or a catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated alkanes.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Serves as a model compound to study various organic reactions.
Biology
Biochemical Pathways: Investigated for its role in biochemical pathways and potential biological activity.
Medicine
Pharmaceuticals: Explored for its potential use in drug development due to its unique structure.
Industry
Fragrance and Flavor Industry: Utilized in the synthesis of fragrance and flavor compounds.
作用機序
The mechanism by which (,Z)-2-Ethyl-5,9-dimethyldeca-2,4,8-trienal exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Participation in oxidation-reduction reactions and signaling pathways.
類似化合物との比較
Similar Compounds
(E)-2-Ethyl-5,9-dimethyldeca-2,4,8-trienal: Differing in the configuration of the double bond.
2-Ethyl-5,9-dimethyldeca-2,4,8-trienol: An alcohol derivative of the compound.
Uniqueness
Structural Configuration: The (Z)-configuration of the double bond imparts unique chemical and physical properties.
Reactivity: The presence of multiple double bonds and an aldehyde group makes it highly reactive and versatile in synthetic applications.
This detailed overview provides a comprehensive understanding of (,Z)-2-Ethyl-5,9-dimethyldeca-2,4,8-trienal, covering its synthesis, reactions, applications, and comparison with similar compounds
特性
CAS番号 |
95873-67-9 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC名 |
(2Z,4E)-2-ethyl-5,9-dimethyldeca-2,4,8-trienal |
InChI |
InChI=1S/C14H22O/c1-5-14(11-15)10-9-13(4)8-6-7-12(2)3/h7,9-11H,5-6,8H2,1-4H3/b13-9+,14-10- |
InChIキー |
CBCNSUNKJFIOKF-ITAGJCAXSA-N |
異性体SMILES |
CC/C(=C/C=C(\C)/CCC=C(C)C)/C=O |
正規SMILES |
CCC(=CC=C(C)CCC=C(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


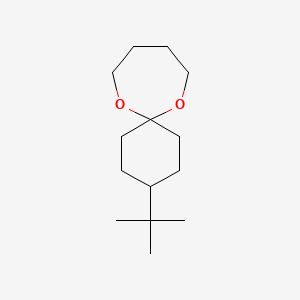

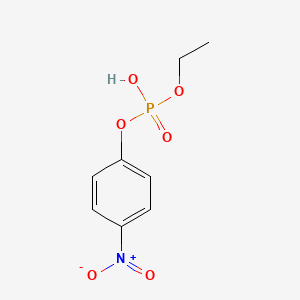
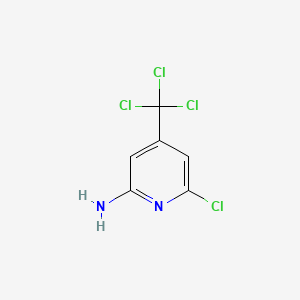
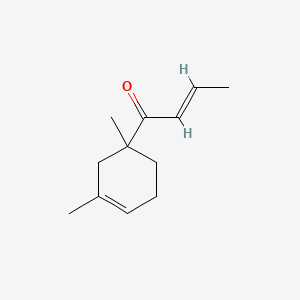

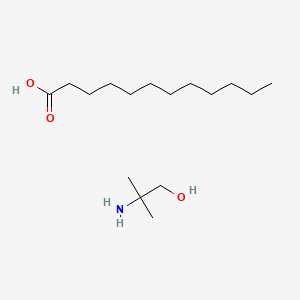
![2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B15178580.png)
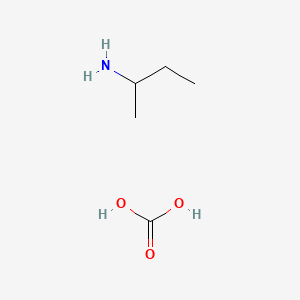

![Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-)](/img/structure/B15178590.png)
